4-[(Ethylamino)methyl]phenol hydrochloride
Overview
Description
4-[(Ethylamino)methyl]phenol hydrochloride is a chemical compound with the molecular formula C8H11NO·HCl. It is a derivative of phenol, where an ethylamino group is attached to the benzene ring at the para position, and the compound is further converted into its hydrochloride salt form for stability and solubility.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-methylphenol (p-cresol) as the starting material.
N-Alkylation: The methyl group on the phenol is first converted to an amino group through amination using ethylamine. This reaction is usually carried out under acidic conditions to facilitate the substitution.
Formation of Hydrochloride Salt: The resulting 4-[(ethylamino)methyl]phenol is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the amination and salt formation steps.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various substituted phenols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids as catalysts.
Major Products Formed:
Oxidation Products: Quinones, hydroquinones, and other oxidized phenols.
Reduction Products: Ethylamine derivatives and corresponding alcohols.
Substitution Products: Various substituted phenols depending on the electrophile used.
Scientific Research Applications
Chemistry: 4-[(Ethylamino)methyl]phenol hydrochloride is used as a reagent in organic synthesis, particularly in the preparation of dyes, pigments, and pharmaceutical intermediates.
Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and protein interactions due to its phenolic structure.
Medicine: It serves as a precursor in the synthesis of various pharmaceuticals, including antihistamines and analgesics.
Industry: In the textile industry, it is used in the production of colorants and as a stabilizer in polymer manufacturing.
Mechanism of Action
The mechanism by which 4-[(Ethylamino)methyl]phenol hydrochloride exerts its effects depends on its specific application. In pharmaceuticals, it may act as an enzyme inhibitor or receptor antagonist, interacting with molecular targets such as histamine receptors or enzymes involved in pain pathways.
Molecular Targets and Pathways Involved:
Histamine Receptors: In antihistamines, the compound may block histamine receptors, reducing allergic responses.
Enzymes: In analgesics, it may inhibit enzymes involved in pain signal transmission.
Comparison with Similar Compounds
4-Aminophenol: Similar structure but lacks the ethylamino group.
N-Ethyl-N-(2-hydroxyethyl)amine: Contains an ethylamino group but lacks the phenolic hydroxyl group.
4-Hydroxyaniline: Similar phenolic structure but with an amino group instead of an ethylamino group.
Uniqueness: 4-[(Ethylamino)methyl]phenol hydrochloride is unique due to its combination of phenolic and ethylamino functionalities, which provide distinct chemical and biological properties compared to its analogs.
This compound's versatility and unique properties make it a valuable tool in various scientific and industrial applications. Its ability to undergo diverse chemical reactions and its role in pharmaceutical synthesis highlight its importance in both research and industry.
Properties
IUPAC Name |
4-(ethylaminomethyl)phenol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c1-2-10-7-8-3-5-9(11)6-4-8;/h3-6,10-11H,2,7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYRBABFACVYJFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC=C(C=C1)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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